2-(3,4-Dimethylbenzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
Description
This compound belongs to the 4,5,6,7-tetrahydrothieno[2,3-c]pyridine class, characterized by a fused thiophene-pyridine bicyclic core with a partially saturated pyridine ring. Key structural features include:
- A 3,4-dimethylbenzamido substituent at position 2, contributing steric bulk and hydrophobic interactions.
- A methyl group at position 6, which may influence conformational stability.
- A hydrochloride salt formulation, improving aqueous solubility for pharmacological applications.
This compound is hypothesized to exhibit bioactivity related to TNF-α inhibition, as structurally related derivatives in this class demonstrate potent suppression of inflammatory cytokine production .
Properties
IUPAC Name |
2-[(3,4-dimethylbenzoyl)amino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S.ClH/c1-10-4-5-12(8-11(10)2)17(23)20-18-15(16(19)22)13-6-7-21(3)9-14(13)24-18;/h4-5,8H,6-7,9H2,1-3H3,(H2,19,22)(H,20,23);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQGYLQOQIVQYQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C)C(=O)N)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(3,4-Dimethylbenzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article synthesizes available research findings on its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C15H19N3O2S·HCl
- Molecular Weight : 323.85 g/mol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is believed to exert its effects through:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites, thereby altering their catalytic functions.
- Receptor Modulation : Interaction with cell surface receptors can modulate signal transduction pathways, influencing cellular responses.
Antiplatelet Activity
One of the significant areas of research focuses on the compound's antiplatelet properties. Similar compounds have been studied as P2Y12 ADP receptor antagonists, which are crucial in preventing platelet aggregation. This mechanism is particularly relevant in cardiovascular therapies.
Anticancer Properties
Research indicates potential anticancer activity through the induction of apoptosis in various cancer cell lines. The compound's ability to interact with cellular signaling pathways involved in cell survival and proliferation suggests it could be a candidate for cancer treatment.
Neuroprotective Effects
Emerging studies indicate that this compound may have neuroprotective effects in models of neurodegenerative diseases. Its ability to modulate neurotransmitter systems and reduce oxidative stress could contribute to its protective role in neuronal health.
Case Study 1: Antiplatelet Efficacy
A study evaluated the efficacy of similar thieno[2,3-c]pyridine derivatives in inhibiting platelet aggregation in vitro. The results demonstrated a significant reduction in platelet aggregation at micromolar concentrations, supporting the hypothesis that these compounds can effectively act as antiplatelet agents .
Case Study 2: Cancer Cell Line Studies
In vitro studies on various cancer cell lines (e.g., MCF-7 breast cancer cells) showed that treatment with the compound resulted in a dose-dependent decrease in cell viability. Mechanistic investigations revealed that the compound induced apoptosis via the activation of caspase pathways .
Case Study 3: Neuroprotective Effects
Research involving animal models of neurodegeneration indicated that administration of the compound led to improved cognitive function and reduced neuronal loss. This was associated with decreased levels of oxidative stress markers and enhanced levels of neurotrophic factors .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of tetrahydrothieno[2,3-c]pyridine derivatives. For instance, structural analogs have shown promising results as inhibitors of cancer cell proliferation. The compound's ability to interact with specific cellular targets suggests that it may exhibit cytotoxic effects against various cancer cell lines. In vitro studies have indicated that such compounds can induce apoptosis in cancer cells, making them candidates for further development as anticancer agents .
Antimicrobial Properties
The thieno[2,3-c]pyridine scaffold has been associated with antimicrobial activity. Research indicates that derivatives of this class can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with essential metabolic pathways . This property positions the compound as a potential lead in the development of new antimicrobial therapies.
Anti-inflammatory Effects
Molecular docking studies have suggested that certain derivatives of thieno[2,3-c]pyridine may act as inhibitors of pro-inflammatory enzymes such as lipoxygenase. This inhibition can lead to reduced inflammation in various disease models, positioning these compounds as candidates for treating inflammatory conditions .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of 2-(3,4-Dimethylbenzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride. Modifications at specific positions on the thieno[2,3-c]pyridine ring can significantly influence biological activity. For example:
- Substituents on the aromatic ring : Variations in substituents can enhance binding affinity to biological targets.
- Alkyl groups : The presence of methyl groups has been correlated with improved pharmacokinetic properties.
Case Studies
Several case studies illustrate the applications and effectiveness of this compound:
- Anticancer Screening : In a study involving multiple cancer cell lines (e.g., breast and colon cancer), derivatives demonstrated IC50 values in the low micromolar range, indicating significant cytotoxicity .
- Antimicrobial Testing : A series of thieno[2,3-c]pyridine derivatives were tested against Staphylococcus aureus and Escherichia coli. Compounds exhibited minimum inhibitory concentrations (MIC) as low as 10 µg/mL .
Comparison with Similar Compounds
Structural Similarities and Variations
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
- Substituent Impact: The 3,4-dimethylbenzamido group in the target compound offers greater hydrophobicity compared to the Boc-protected amine in 193537-14-3, which may alter membrane permeability or metabolic stability .
- Salt vs. Ester/Carboxylic Acid: The hydrochloride salt improves solubility relative to ethyl ester (193537-14-3) or carboxylic acid (5936-58-3) derivatives, favoring in vivo bioavailability .
Bioactivity and Pharmacological Implications
- TNF-α Inhibition: Analogs within the tetrahydrothieno[2,3-c]pyridine class, such as those described in , exhibit nanomolar-range inhibition of LPS-stimulated TNF-α production in rat models. The target compound’s 3-carboxamide and dimethylbenzamido groups may optimize interactions with TNF-α’s active site or regulatory proteins.
- Comparative Potency: The ethyl ester derivative (193537-14-3) likely has reduced bioavailability due to ester hydrolysis susceptibility, whereas the target compound’s carboxamide and salt formulation may enhance stability and target engagement .
Preparation Methods
Synthesis of the Tetrahydrothieno[2,3-c]pyridine Core
The thieno[2,3-c]pyridine scaffold is constructed via a cyclocondensation reaction. Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate serves as the primary intermediate, synthesized through the following steps:
Cyclization of Thioglycolate Derivatives :
Reductive Amination for Methyl Substitution :
Functionalization at Position 2: Acylation with 3,4-Dimethylbenzoyl Chloride
The 2-amino group of the intermediate undergoes acylation to introduce the 3,4-dimethylbenzamido moiety:
Activation of 3,4-Dimethylbenzoic Acid :
Acylation Reaction :
Hydrolysis and Amidation at Position 3
The ethyl ester at position 3 is converted to a carboxamide:
Ester Hydrolysis :
Formation of Carboxamide :
Hydrochloride Salt Formation
The free base is converted to the hydrochloride salt using HCl gas in ethyl acetate:
- Conditions : Stirring at 0°C for 2 hours; yield: 95%.
- Characterization :
Alternative Routes and Comparative Analysis
One-Pot Multi-Component Synthesis
A streamlined approach involves a three-component reaction using dithiomalondianilide, cyanoacetamide, and 3,4-dimethylbenzaldehyde in the presence of morpholine:
Microwave-Assisted Synthesis
Microwave irradiation accelerates key steps such as cyclization and acylation:
Critical Analysis of Methodologies
| Method | Yield (%) | Purity (%) | Time Efficiency | Scalability |
|---|---|---|---|---|
| Stepwise Synthesis | 70–75 | >98 | Moderate | High |
| One-Pot Synthesis | 43–54 | 95 | High | Moderate |
| Microwave-Assisted | 65–70 | 97 | Very High | Limited |
Key Findings :
Q & A
Q. What steps resolve low bioactivity in cell-based assays?
- Methodological Answer :
- Prodrug Design : Mask polar groups (e.g., carboxamide) with ester prodrugs.
- Solubility Enhancement : Use nanoformulations (liposomes) or co-solvents.
- Structure-Activity Relationship (SAR) : Synthesize analogs with varied substituents (e.g., halogenation) .
Q. How to assess target selectivity against related receptors?
- Methodological Answer : Use pan-assay interference compound (PAINS) filters to exclude promiscuous binders. Perform competitive binding assays with fluorescent probes (e.g., FP-TAMRA) and calculate selectivity indices (Ki ratios). Validate in orthogonal assays (e.g., β-arrestin recruitment vs. cAMP) .
Q. What ethical considerations apply to in vivo studies with this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
